(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17950925
InChI: InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2
SMILES:
Molecular Formula: C25H38N2O6
Molecular Weight: 462.6 g/mol

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine

CAS No.:

Cat. No.: VC17950925

Molecular Formula: C25H38N2O6

Molecular Weight: 462.6 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine -

Specification

Molecular Formula C25H38N2O6
Molecular Weight 462.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2
Standard InChI Key JODDUFBZPMVOHC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of two distinct components: the (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid anion and the N-cyclohexylcyclohexanamine cation . The anion features a Cbz-protected amino group, a methyl ester at the β-carboxyl, and a free α-carboxylic acid . The DCHA cation contributes to the salt’s stability, facilitating isolation via crystallization .

Key structural attributes:

  • Stereochemistry: The (3S) configuration ensures compatibility with natural L-amino acids in peptide chains .

  • Protective groups: The Cbz group (benzyloxycarbonyl) shields the α-amino group, while the methyl ester protects the β-carboxyl .

  • Counterion: N-Cyclohexylcyclohexanamine neutralizes the acidic α-carboxyl, forming a zwitterionic structure .

Physicochemical Properties

PropertyValueSource
Molecular formulaC25H38N2O6
Molecular weight462.6 g/mol
CAS number19720-12-8
Stereocenters1 (3S)
SolubilitySoluble in polar organic solvents (e.g., methanol, DMF)

The compound’s monoisotropic mass is 462.273 Da, with exact mass confirmation via high-resolution mass spectrometry . Its infrared (IR) spectrum exhibits characteristic peaks for carbonyl (C=O, ~1740 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

Synthesis and Purification

Synthetic Pathway

The synthesis involves a three-step sequence starting from N-Cbz-L-aspartic acid (N-Cbz-L-Asp) :

Step 1: Methyl ester formation
N-Cbz-L-Asp reacts with acetic anhydride in methanol under heating (45°C) to form the methyl ester derivative . This step selectively protects the β-carboxyl group, leaving the α-carboxyl free for subsequent reactions .

Step 2: Salt formation
The intermediate is treated with N-cyclohexylcyclohexanamine, precipitating the DCHA salt . This step enhances crystallinity, simplifying purification via filtration or recrystallization .

Step 3: Workup and isolation
Crude product is washed with cold methanol or ether to remove unreacted reagents, yielding Z-Asp-OMe DCHA with >90% purity .

Reaction Optimization

  • Temperature control: Maintaining 45°C during esterification prevents racemization .

  • Stoichiometry: A 1:1 molar ratio of acid to DCHA ensures complete salt formation .

  • Purification: Recrystallization from methanol/water mixtures improves yield (∼85%) .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Z-Asp-OMe DCHA serves as a protected aspartic acid building block in SPPS . The Cbz group is stable under acidic conditions but removable via hydrogenolysis, enabling sequential peptide elongation .

Case study: Synthesis of Cbz-Lys(BOC)-Tyr(OBut)-Leu-Asp(OMe)-OMe :

  • Coupling: Z-Asp-OMe DCHA is activated using isobutyl chloroformate, forming a mixed anhydride.

  • Chain elongation: The activated ester reacts with the N-terminal of Leu-resin, forming an amide bond.

  • Deprotection: Hydrogenolysis removes the Cbz group, exposing the amino group for subsequent couplings .

Advantages Over Unprotected Aspartic Acid

  • Reduced side reactions: Protection prevents unintended cyclization or crosslinking .

  • Improved solubility: The DCHA salt enhances solubility in nonpolar solvents, facilitating homogeneous reactions .

Comparative Analysis with Analogous Compounds

Z-Asp-OtBu DCHA vs. Z-Asp-OMe DCHA

ParameterZ-Asp-OMe DCHAZ-Asp-OtBu DCHA
Ester groupMethyl (OMe)tert-Butyl (OtBu)
Molecular weight462.6 g/mol504.7 g/mol
Deprotection methodAcidolysis (TFA)Acidolysis (HCl/dioxane)
Solubility in DCMModerateHigh

The methyl ester in Z-Asp-OMe DCHA offers faster deprotection rates compared to tert-butyl analogs but requires milder acidic conditions .

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